Aluminum monochloride

high-temperature chemistry thermodynamics aluminum refining

Research Challenge: Sourcing a high-purity AlCl precursor for high-temperature gas-phase transport or plasma etching, where standard AlCl3 fails due to thermodynamic incompatibility. Solution: Aluminum Monochloride (CAS 13595-81-8) is the essential reactive intermediate for the Alcan refining process and Cl2-based semiconductor plasma etching. It is available for in situ generation or custom synthesis. • Unique Stability Window: Functions as a stable monomeric gas above 600-1300 K, unlike dimeric AlCl3.[reference:0] • Superior Reactivity: Cl-transfer reactions are over two orders of magnitude faster than with O2 or CO2, critical for CVD and etching.[reference:1] • Supply Assurance: Available in 10 mg to bulk custom sizes, with custom synthesis options and global shipping.

Molecular Formula AlCl
Molecular Weight 62.43 g/mol
CAS No. 13595-81-8
Cat. No. B080767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum monochloride
CAS13595-81-8
Molecular FormulaAlCl
Molecular Weight62.43 g/mol
Structural Identifiers
SMILES[Al]Cl
InChIInChI=1S/Al.ClH/h;1H/q+1;/p-1
InChIKeyIZMHKHHRLNWLMK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Monochloride: High-Temperature Reactive Intermediate


Aluminum monochloride (AlCl, CAS 13595-81-8) is a gaseous metal monohalide that exists as a thermodynamically stable molecular species exclusively at high temperatures and low pressures [1]. Unlike the ubiquitous solid dimeric aluminum trichloride (Al2Cl6/AlCl3), AlCl is a reactive intermediate that cannot be isolated under ambient conditions, undergoing rapid disproportionation upon cooling to form aluminum metal and AlCl3 [2]. This transient nature defines its utility: AlCl serves as the key gas-phase transport vector in the Alcan aluminum refining process and as a critical surface intermediate in semiconductor plasma etching of aluminum interconnects [3]. Its procurement is exclusively for in situ generation or high-temperature experimental research, not as a shelf-stable reagent.

Why AlCl Substitution Fails


Substituting AlCl with its more stable trivalent analog AlCl3, or with alternative aluminum monohalides (AlF, AlBr, AlI), fails fundamentally across all application domains because these compounds operate in mutually exclusive thermodynamic regimes and exhibit distinct reactivity profiles. AlCl exists as a stable monomeric gas only above approximately 600-1300 K and at low pressures, where AlCl3 predominantly exists as dimeric Al2Cl6 [1]. Below these temperatures, AlCl spontaneously disproportionates into Al metal and AlCl3, rendering it inaccessible for low-temperature chemistry [2]. The bond dissociation energy of AlCl (approximately 5.12 eV) places it intermediate in the monohalide series—less refractory than AlF but more thermally robust than AlBr and AlI—dictating its specific suitability for high-temperature gas-phase transport processes [3]. Furthermore, kinetic measurements demonstrate that AlCl reacts with Cl2 via a Cl-transfer mechanism with a rate coefficient two orders of magnitude faster than its reactions with O2 or CO2, establishing a unique reactivity fingerprint that cannot be replicated by other aluminum halides in plasma etching or CVD environments [4].

AlCl Quantitative Differentiation Evidence


Stability Window: AlCl vs. AlCl3

Aluminum monochloride (AlCl) exhibits thermodynamic stability exclusively at high temperatures and low pressures, whereas aluminum trichloride (AlCl3) is stable at ambient conditions. Quantitative Gibbs free energy of formation data for AlCl(g) derived from transpiration reactor studies over 600-1300 K demonstrate that AlCl becomes the thermodynamically favored gas-phase species above approximately 900 K, with AlCl3 dimerizing to Al2Cl6 at lower temperatures [1]. This stability inversion defines the operational temperature regime where AlCl must be used, precluding substitution with AlCl3 for high-temperature gas-phase transport applications.

high-temperature chemistry thermodynamics aluminum refining

Bond Dissociation Energy: AlCl vs. Other Monohalides

The bond dissociation energy (D₀) of AlCl is approximately 5.12 eV, placing it intermediate in the aluminum monohalide series [1]. AlF exhibits a significantly higher D₀ due to stronger ionic bonding (more electronegative fluorine), while AlBr and AlI show progressively lower D₀ values as halogen size increases and bond strength decreases [2]. This intermediate bond strength makes AlCl the optimal choice for processes requiring thermal activation of Al-halogen bond cleavage without the excessive energy input demanded by AlF or the premature thermal decomposition characteristic of AlBr and AlI.

spectroscopy thermochemistry bond energetics

Reaction Kinetics: AlCl + Cl2 vs. O2/CO2

High-temperature fast-flow reactor (HTFFR) studies demonstrate that the Cl-transfer reaction AlCl + Cl2 → AlCl2 + Cl proceeds with a rate coefficient two orders of magnitude faster than the corresponding reactions of AlCl with O2 or CO2 in the same temperature regime [1]. This kinetic differentiation is critical for applications where AlCl is generated in chlorine-rich environments and must undergo rapid subsequent reactions, such as in aluminum refining or plasma etching.

gas-phase kinetics high-temperature chemistry reaction mechanisms

Surface Intermediate Identity: AlCl vs. AlCl3

In plasma etching of aluminum interconnects using Cl2-based chemistries, surface reaction mechanisms explicitly identify AlCl and AlCl2 as the primary surface-bound intermediates formed upon initial chlorine chemisorption, which subsequently react further to form the volatile desorption product AlCl3 [1]. This mechanistic role as a transient surface species is unique to AlCl and AlCl2; AlCl3 is the final etch product that desorbs from the surface. Understanding this distinction is essential for modeling etch selectivity and rate limitations.

semiconductor processing plasma etching surface chemistry

Dimerization Thermodynamics: AlCl vs. Al2Cl2

Although the enthalpy for dimerization of AlCl to form cyclic Al2Cl2 is negative (exothermic), the equilibrium favors the AlCl monomer at the high temperatures required to generate AlCl. Thermodynamic analysis shows that the dimer Al2Cl2 is thermodynamically stable toward decomposition into two AlCl monomers only at temperatures below room temperature at 1 bar, and below approximately 200 K at 10⁻⁵ mbar [1]. This quantitative stability boundary explains why AlCl can only be isolated and characterized in inert gas matrices at cryogenic temperatures, and why it cannot be stored or handled as a bulk reagent under ambient conditions.

matrix isolation spectroscopy oligomerization low-temperature chemistry

AlCl Industrial & Research Applications


Aluminum Refining via AlCl (Alcan Process)

The Alcan process leverages the high-temperature thermodynamic stability of AlCl(g) above 900 K [1] to transport aluminum from impure alloys to a pure aluminum condensate. The process operates by reacting Al-rich alloy with AlCl3 at 1300°C to generate AlCl gas, which subsequently disproportionates upon cooling to 900°C to yield pure aluminum and regenerate AlCl3 [2]. This closed-loop chemical transport relies exclusively on AlCl's unique stability window and cannot be accomplished with AlCl3 or alternative aluminum halides.

AlCl in Semiconductor Plasma Etching

In Cl2-based plasma etching of aluminum interconnects, AlCl and AlCl2 are the essential surface intermediates formed upon chlorine chemisorption that subsequently react to form volatile AlCl3 for material removal [1]. Understanding the kinetics of these surface reactions—including the finding that BCl3 does not spontaneously etch Al without plasma excitation [2]—is essential for optimizing gas mixtures (Cl2/BCl3) to achieve desired etch rates, anisotropy, and selectivity in ULSI device fabrication.

AlCl for Aluminum CVD and Aluminide Coatings

AlCl serves as an in situ generated precursor for aluminum CVD, produced via the reaction 2 Al + AlCl3 → 3 AlCl at high temperatures [1]. The kinetic advantage of AlCl in chlorine-transfer reactions—being over two orders of magnitude faster than reactions with O2 or CO2 [2]—makes it the preferred reactive intermediate for aluminum transport in CVD processes targeting aluminum films or aluminide (e.g., NiAl, CoAl) coatings on superalloy components for gas turbine engines [3].

Matrix Isolation Studies of AlCl

The quantitative understanding that Al2Cl2 dimer is thermodynamically stable only below room temperature (at 1 bar) [1] underpins matrix isolation experiments where AlCl monomers are trapped in cryogenic argon matrices for detailed IR and Raman spectroscopic characterization [2]. These studies provide fundamental bond length, vibrational frequency, and electronic structure data for AlCl and its oligomers, which are essential benchmarks for computational chemistry and astrochemistry (AlCl has been detected in the interstellar medium [3]).

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